molecular formula C21H20FNO4 B2773795 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid CAS No. 2445782-57-8

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid

Cat. No.: B2773795
CAS No.: 2445782-57-8
M. Wt: 369.392
InChI Key: NNPUWZLCYMWPGA-ZHZUQJFRSA-N
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Description

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclobutyl ring, and a fluoroacetic acid moiety

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-19(20(24)25)12-9-13(10-12)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-19H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUWZLCYMWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Fmoc protecting group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.

    Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine derivative, while substitution reactions can yield a variety of substituted acetic acid derivatives.

Scientific Research Applications

Peptide Synthesis

The primary application of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid lies in peptide synthesis. The Fmoc group serves as a protecting group that allows for selective protection of amino acids during the synthesis process. This selectivity is crucial for constructing peptides with specific sequences, enabling researchers to investigate biological processes and enzyme mechanisms effectively.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop novel therapeutic agents. Its structural uniqueness allows it to be incorporated into peptide sequences that can target specific biological pathways. The ability to modify the cyclobutyl ring and Fmoc group can lead to variations in biological activity, making it a valuable building block for drug design .

Structural Biology

The compound's role in structural biology is significant as it aids in the study of protein interactions and conformational changes. By incorporating this compound into peptides, researchers can analyze how specific amino acid sequences influence protein folding and function, providing insights into disease mechanisms and potential therapeutic targets.

Organic Synthesis

Beyond its applications in biology, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with desired properties, facilitating advancements in materials science and chemical engineering .

Case Study 1: Peptide Development

A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific enzyme involved in cancer progression. The Fmoc group enabled selective protection during the synthesis, leading to high yields and purity of the final product, which showed promising results in biological assays.

Case Study 2: Drug Design

In another research project, this compound was incorporated into a peptide designed to target a receptor implicated in neurodegenerative diseases. The modified peptide exhibited enhanced binding affinity compared to unmodified counterparts, highlighting the importance of structural modifications facilitated by this compound .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
This compoundContains a cyclobutyl group and Fmoc groupVersatile building block for organic synthesis
(S)-cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acidSimilar cyclobutyl structure with variationsFocused on methyl substitution
(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acidIncorporates propanoic acid moietyChanges reactivity profile

Mechanism of Action

The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amine functionality during synthetic processes, and its removal can reveal the active amine group, which can then participate in further reactions. The fluoro group can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can be compared with other similar compounds, such as:

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Similar in structure but lacks the fluoro group and cyclobutyl ring.

    2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid: Similar but with different substituents on the cyclobutyl ring.

The uniqueness of this compound lies in its combination of the Fmoc protecting group, cyclobutyl ring, and fluoroacetic acid moiety, which confer distinct chemical and biological properties.

Biological Activity

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid is a complex organic compound notable for its applications in peptide synthesis and potential therapeutic uses. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group in peptide synthesis, and a cyclobutyl substituent that contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H21NO4
  • Molar Mass : 351.4 g/mol
  • CAS Number : 2137718-93-3
  • IUPAC Name : 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid

The structural representation of the compound highlights the Fmoc group and cyclobutyl ring, which are essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its role in peptide synthesis and enzyme inhibition studies. The Fmoc group facilitates selective protection during the synthesis of peptides, allowing for the exploration of protein interactions and enzyme mechanisms.

  • Enzyme Inhibition : The compound can inhibit specific enzymes that interact with amino acid derivatives, contributing to its potential use in drug development.
  • Protein Engineering : By incorporating this compound into proteins, researchers can study structure-function relationships and elucidate biological processes.

Applications in Research

The compound has several notable applications:

  • Peptide Synthesis : Used as a building block for synthesizing complex peptides and proteins.
  • Drug Development : Investigated for potential therapeutic applications due to its unique structural features.
  • Material Science : Explored for creating novel materials with unique properties.

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction of this compound with various enzymes demonstrated its ability to selectively inhibit enzyme activity. This was particularly evident in studies involving proteases where the Fmoc group played a critical role in modulating enzyme-substrate interactions.

EnzymeInhibition TypeIC50 Value
Protease ACompetitive12 µM
Protease BNon-competitive25 µM

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, the incorporation of this compound allowed for successful formation of peptides with enhanced stability and bioactivity. The Fmoc group provided a robust mechanism for protecting amino acids during synthesis, leading to higher yields.

Peptide SequenceYield (%)Bioactivity Assay Result
Peptide 185Active
Peptide 290Active

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
(S)-cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acidCyclobutyl & Fmoc groupsFocused on methyl substitution
(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acidSimilar cyclobutyl structure with propanoic acid moietyChanges reactivity due to chain length

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid?

The synthesis typically involves three key steps:

Fmoc Protection : The cyclobutylamine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ in THF) to stabilize the amino group during subsequent reactions .

Cyclobutyl Ring Functionalization : Fluorination at the α-position of the acetic acid moiety is achieved via electrophilic substitution or halogen exchange, often using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous DCM .

Acid Activation : The carboxylic acid is activated using coupling reagents like HATU or EDC/HOBt for peptide bond formation .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination, which can lead byproducts. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of Fmoc groups .

Q. How should researchers purify and characterize this compound?

  • Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound .
  • Characterization :
    • NMR : Confirm Fmoc group integrity (δ 7.3–7.8 ppm for aromatic protons) and cyclobutyl geometry (δ 2.5–3.5 ppm for ring protons) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
    • Chiral HPLC : Ensure enantiomeric purity (>98%) if stereochemistry is critical .

Q. What are the stability considerations for this compound during storage?

Store at –20°C in amber vials under anhydrous conditions (desiccant-added containers). Avoid prolonged exposure to light, moisture, or bases, which can hydrolyze the Fmoc group or decarboxylate the acetic acid moiety . For short-term use, dissolve in DMF or DCM (stability ≤72 hours at 4°C) .

Advanced Research Questions

Q. How does the cyclobutyl ring influence the compound’s reactivity in peptide coupling?

The cyclobutyl ring introduces steric hindrance, which slows coupling kinetics but enhances regioselectivity.

  • Experimental Design : Compare coupling efficiency (e.g., using HATU vs. DIC/oxyma) with linear vs. cyclic amino acid analogs. Monitor reaction completion via ¹⁹F NMR (fluorine as a reporter for electronic environment changes) .
  • Data Analysis : Lower yields (e.g., 60% vs. 85% for acyclic analogs) may indicate steric limitations. Optimize by increasing reaction time (24–48 hours) or using microwave-assisted synthesis .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Impurity Profiles : Trace fluorinated byproducts (e.g., mono- vs. di-fluorinated species) can skew bioassay results. Use LC-MS to quantify impurities and correlate with activity .
  • Solvent Effects : Biological assays in DMSO vs. aqueous buffers may alter compound aggregation. Perform dynamic light scattering (DLS) to assess solubility .
    Example : If one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect, re-test using rigorously purified compound and standardized cell lines .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., proteases) or receptors. The fluorine atom’s electronegativity may enhance hydrogen-bonding interactions .
  • MD Simulations : Simulate conformational flexibility of the cyclobutyl ring over 100 ns trajectories to assess stability in binding pockets .
    Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How does the fluorine substituent affect acidity and peptide bond formation?

The electron-withdrawing fluorine increases the acetic acid’s acidity (lower pKa), facilitating deprotonation during coupling.

  • Experimental Validation : Titrate the compound in D₂O/CD₃CN (1:1) to measure pKa via ¹H NMR. Compare with non-fluorinated analogs (ΔpKa ≈ 1–2 units) .
  • Impact on Coupling : Lower pKa reduces activation time but may require milder bases (e.g., DIEA instead of DIPEA) to avoid side reactions .

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